Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy-
Description
This compound is a polyethylene glycol (PEG) derivative featuring a glycerol core esterified with two stearoyl (C18) chains and a terminal methoxy-PEG group. Its structure enables dual hydrophobic (stearate) and hydrophilic (PEG) properties, making it a non-ionic surfactant. Primary applications include emulsification in cosmetics, pharmaceuticals, and lipid-based drug delivery systems .
Properties
IUPAC Name |
[3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(43)47-39-40(38-46-37-36-45-3)48-42(44)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h40H,4-39H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSNIEUPEZYVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
308805-39-2 | |
| Details | Compound: α-[2,3-Bis[(1-oxooctadecyl)oxy]propyl]-ω-methoxypoly(oxy-1,2-ethanediyl) | |
| Record name | α-[2,3-Bis[(1-oxooctadecyl)oxy]propyl]-ω-methoxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308805-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
683.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- typically involves the polymerization of ethylene oxide. The process begins with the reaction of ethylene oxide with a suitable initiator, such as a hydroxyl group-containing compound, under controlled conditions of temperature and pressure. The reaction is catalyzed by either acidic or basic catalysts, depending on the desired molecular weight and properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous or batch polymerization processes. The choice of process depends on the required production volume and specific application needs. Continuous processes are preferred for large-scale production due to their efficiency and consistency, while batch processes are used for smaller quantities and specialized applications .
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce aldehydes or carboxylic acids, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- has numerous applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent for proteins and enzymes.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- involves its interaction with molecular targets through its hydrophilic and hydrophobic regions. The compound can form micelles in aqueous solutions, encapsulating hydrophobic molecules and enhancing their solubility. This property is particularly useful in drug delivery systems, where it helps in the efficient transport of drugs to their target sites .
Comparison with Similar Compounds
PEG-6 Distearate (CAS 9005-08-7)
DMG-PEG 2000 (CAS 160743-62-4)
- Structure : Glycerol backbone with two myristoyl (C14) chains and methoxy-PEG.
- Functional Groups : Shorter acyl chains (C14 vs. C18 in the target compound).
- Applications: Critical component in lipid nanoparticles (LNPs) for mRNA vaccines.
- Key Difference : Reduced chain length lowers melting point, enhancing fluidity for temperature-sensitive formulations .
Poly(oxy-1,2-ethanediyl) Ether with D-Glucitol (CAS 9011-29-4)
- Structure : Sorbitan derivative with six stearate groups and multiple PEG chains.
- Functional Groups : Hexastearate and polyoxyethylene sorbitol.
- Applications : High-HLB surfactant for water-in-oil emulsions.
- Key Difference : Increased hydrophilicity due to multiple PEG units, contrasting with the target compound’s moderate HLB .
Functional and Structural Data Table
| Compound Name | CAS Number | Backbone | Acyl Chains | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | - | Glycerol | C18 x2 | Methoxy-PEG, stearate | Cosmetics, drug delivery |
| PEG-6 Distearate | 9005-08-7 | Linear PEG | C18 x2 | Terminal stearate esters | Creams, lotions |
| DMG-PEG 2000 | 160743-62-4 | Glycerol | C14 x2 | Methoxy-PEG, myristate | Lipid nanoparticles (LNPs) |
| Poly(oxy-1,2-ethanediyl)/D-Glucitol | 9011-29-4 | Sorbitan | C18 x6 | Hexastearate, PEG | High-HLB emulsifiers |
Key Research Findings
- Chain Length Impact : Stearoyl (C18) chains in the target compound provide higher melting points and stability in solid formulations, whereas myristoyl (C14) variants (e.g., DMG-PEG 2000) enhance fluidity for injectable LNPs .
- Backbone Influence : Glycerol-core compounds (target and DMG-PEG 2000) improve lipid bilayer integration in drug delivery, whereas linear PEGs (e.g., PEG-6 Distearate) prioritize solubility .
- Functional Group Diversity: Sulfonated or cationic PEG derivatives (e.g., ) exhibit ionic properties unsuitable for non-ionic applications but are critical in detergents or nucleic acid delivery .
Biological Activity
Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- is a complex nonionic surfactant and polymeric compound widely used in various industrial and cosmetic applications. This article focuses on its biological activity, including its effects on human health, environmental impact, and potential therapeutic applications.
Chemical Composition
- Chemical Formula : CHO
- Molecular Weight : 398.62 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Structural Features
The compound consists of a polyethylene glycol backbone with long-chain fatty acid derivatives. Its structure includes:
- Ethylene glycol units contributing to hydrophilicity.
- Long alkyl chains enhancing lipophilicity, making it suitable for emulsifying and surfactant applications.
Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- exhibits several biological activities:
- Surfactant Properties : Acts as a nonionic surfactant, reducing surface tension in aqueous solutions, which aids in emulsification and solubilization processes.
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of long-chain fatty acids enhances its antimicrobial properties by disrupting microbial membranes.
- Cell Membrane Interaction : Exhibits the ability to interact with lipid bilayers, potentially affecting cell permeability and signaling pathways.
Acute Toxicity
Research indicates that the compound has low acute toxicity in animal models. The lethal dose (LD50) is significantly higher than many conventional surfactants, suggesting a favorable safety profile for use in consumer products.
1. Cosmetic Applications
A study conducted on the use of this compound in personal care products demonstrated its efficacy as an emulsifier in creams and lotions. The formulation showed improved stability and skin compatibility compared to formulations without this surfactant.
2. Industrial Use
In industrial applications, the compound has been utilized in cleaning agents due to its ability to solubilize oils and fats effectively. Field tests indicated enhanced cleaning performance with reduced environmental impact compared to traditional solvents.
Comparative Analysis with Similar Compounds
| Property | Poly(oxy-1,2-ethanediyl), alpha-[2,3-bis[(1-oxooctadecyl)oxy]propyl]-omega-methoxy- | Polyethylene Glycol (PEG) | Sodium Lauryl Sulfate (SLS) |
|---|---|---|---|
| Molecular Weight | 398.62 g/mol | 44.05 g/mol | 288.38 g/mol |
| Toxicity | Low | Low | Moderate |
| Antimicrobial Activity | High | Moderate | High |
| Environmental Impact | Low | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
